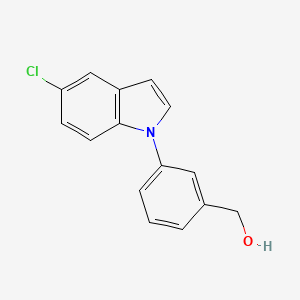

(3-(5-Chloro-1H-indol-1-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1349716-45-5 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

[3-(5-chloroindol-1-yl)phenyl]methanol |

InChI |

InChI=1S/C15H12ClNO/c16-13-4-5-15-12(9-13)6-7-17(15)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |

InChI Key |

KWNYFTRFHLEDDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)Cl)CO |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling of 3 5 Chloro 1h Indol 1 Yl Phenyl Methanol

Molecular Docking

No molecular docking studies specifically for (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol have been reported. Such studies would involve docking the compound into the active site of a relevant biological target to predict its binding affinity and interaction mode.

ADME Prediction

Similarly, no specific ADME predictions for this compound are available in the public domain. These predictions are used to estimate the pharmacokinetic properties of a molecule, such as its likelihood of being absorbed, distributed throughout the body, metabolized, and excreted.

Future Perspectives and Research Trajectories

Development of Next-Generation Synthetic Methodologies for Indole (B1671886) Derivatives with Enhanced Efficiency and Sustainability

The synthesis of indole derivatives has been a subject of intense research for over a century. tandfonline.com Classical methods, while foundational, often involve harsh conditions and generate significant waste. The future of indole synthesis is geared towards "green chemistry," emphasizing enhanced efficiency and environmental sustainability. researchgate.net

Modern approaches such as microwave-assisted synthesis, ultrasound techniques, and the use of environmentally benign solvents like water are becoming more prevalent. tandfonline.comresearchgate.net These methods offer numerous advantages, including drastically reduced reaction times, higher yields, and minimized use of hazardous reagents. researchgate.net Catalysis is also evolving, with a shift towards nanocatalysts and biocatalysts that can facilitate complex transformations with high selectivity under mild conditions. For instance, the Fischer indole synthesis, a classic method, can now be performed under microwave irradiation, significantly improving its efficiency. researchgate.net

Future research will likely focus on developing novel catalytic systems and one-pot reactions that combine multiple synthetic steps, further streamlining the production of complex indole derivatives like (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol. researchgate.netorientjchem.org

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Feature | Conventional Methods (e.g., Fischer, Reissert) | Green Synthetic Methods |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours tandfonline.com |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound researchgate.net |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, deep-eutectic solvents, or solvent-free conditions tandfonline.comresearchgate.net |

| Yields | Variable, can be moderate to low | Generally high researchgate.net |

| Sustainability | Low, generates more chemical waste | High, environmentally benign tandfonline.com |

| Catalysts | Strong acids (H₂SO₄, PPA), heavy metals | Nanocatalysts, green catalysts, biocatalysts researchgate.net |

Identification of Novel Biological Targets for (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol Analogues

The indole scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide array of biological targets. nih.gov Indole derivatives have demonstrated activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govrsc.org

For analogues of (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol, a key future direction will be the systematic screening against diverse biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against panels of protein kinases, G-protein coupled receptors (GPCRs), and enzymes can reveal unexpected activities. For example, many indole-based compounds are potent inhibitors of protein kinases, which are crucial targets in oncology. nih.gov Others have been found to inhibit key bacterial enzymes like Penicillin-Binding Protein 2a (PBP2a) in MRSA or to block viral entry into host cells. nih.govmdpi.com

Future research would involve synthesizing a library of analogues of the title compound and testing them in various biological assays. This could lead to the identification of new lead compounds for diseases ranging from multidrug-resistant infections to neurodegenerative disorders like Alzheimer's disease, where indole derivatives have shown promise as inhibitors of cholinesterase and monoamine oxidase (MAO). nih.govmdpi.com

Advanced Lead Optimization Strategies based on Comprehensive SAR Studies

Once a lead compound with promising biological activity is identified, the next step is lead optimization. This process involves making systematic chemical modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.com This is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological effects. nih.govnih.gov

For (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol, a comprehensive SAR study would explore modifications at several key positions:

The Indole Ring: The chloro-substituent at the C5 position could be moved to other positions (C4, C6, C7) or replaced with other functional groups (e.g., fluorine, bromine, methyl, methoxy) to probe electronic and steric effects.

The Phenylmethanol Moiety: The hydroxyl group could be converted to an ether or ester to modify solubility and metabolic stability. The phenyl ring itself could be substituted with various groups to enhance binding interactions with the target protein.

These optimization efforts are often guided by fundamental medicinal chemistry principles like bioisosterism, where one functional group is replaced by another with similar physical or chemical properties. nih.gov

Table 2: Hypothetical SAR-Based Lead Optimization for (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol Analogues

| Modification Site | Example Modification | Rationale / Potential Impact |

|---|---|---|

| Indole C5-Position | Replace -Cl with -F, -Br, -CH₃ | Modulate lipophilicity and electronic properties to improve target binding and cell permeability. |

| Indole N1-Position | Introduce spacers between indole and phenyl ring | Alter the geometry and flexibility of the molecule to achieve a better fit in the target's active site. |

| Phenyl Ring | Add electron-donating or -withdrawing groups | Enhance electrostatic or van der Waals interactions with the biological target. |

| Methanol Group | Convert -CH₂OH to -CH₂OR or -C(O)R | Improve metabolic stability, solubility, and pharmacokinetic profile (ADMET properties). nih.gov |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction of Indole Activity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, significantly accelerating the design and optimization process. numberanalytics.comnih.gov

For indole derivatives, ML models can be trained on existing libraries of compounds with known biological activities. These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then predict the activity of newly designed analogues of (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol before they are even synthesized. numberanalytics.comnih.gov This predictive power allows chemists to prioritize the synthesis of compounds with the highest probability of success.

Furthermore, AI is enabling de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target. rsc.org Techniques like molecular docking and molecular dynamics simulations provide insights into how a molecule binds to its target, guiding rational design and lead optimization. numberanalytics.com The future will see an increased reliance on these in silico methods to design novel indole-based drug candidates with improved efficacy and fewer side effects.

Table 3: Application of AI/ML in Indole Drug Discovery

| AI/ML Technique | Application | Benefit |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. nih.gov | Prioritize synthesis of the most promising candidates, saving time and resources. |

| Molecular Docking | Predict the preferred binding mode of a compound to a target protein. numberanalytics.com | Guide rational drug design and SAR studies. |

| Molecular Dynamics | Simulate the movement and interaction of the compound-target complex over time. numberanalytics.com | Assess the stability of the binding interaction. |

| Deep Learning / Neural Networks | De novo design of novel compounds; predict drug-target interactions. rsc.org | Generate novel chemical entities with desired properties; identify new potential targets. |

Interdisciplinary Research Collaborations in Chemical Biology and Medicinal Chemistry to Translate Basic Discoveries

The path from a laboratory discovery to a marketable drug is complex and requires a convergence of expertise. Future success in developing drugs based on the (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol scaffold will depend heavily on robust interdisciplinary collaborations. researchgate.net

These collaborations bring together:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues. nih.gov

Chemical Biologists and Pharmacologists: To perform biological testing, identify targets, and elucidate mechanisms of action. researchgate.net

Computational Scientists: To apply AI/ML and molecular modeling for predictive analysis and rational design. esisresearch.org

Structural Biologists: To determine the three-dimensional structures of drug-target complexes, providing crucial insights for optimization.

Such collaborations, often bridging academia and industry, are essential for translating basic scientific discoveries into tangible therapeutic benefits. acs.org They create a synergistic environment where challenges can be addressed from multiple perspectives, accelerating the development pipeline for new medicines.

Q & A

Q. What synthetic methodologies are employed to prepare (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol?

The synthesis typically involves:

Alkylation of 5-chloroindole : React 5-chloro-1H-indole with a benzylating agent (e.g., 3-bromobenzyl bromide) using NaH in DMF to introduce the phenyl group .

Reduction of aldehyde intermediates : If a carbonyl group is present, reduce it using NaBH₄ in methanol or ethanol to yield the methanol derivative .

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity.

Key validation : Confirm structure via , , and HR-ESI-MS .

Q. How is the structural integrity of this compound validated in research settings?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : (δ 7.2–8.1 ppm for aromatic protons) and (δ 60–70 ppm for the methanol carbon) .

- High-Resolution Mass Spectrometry (HR-MS) : Match experimental [M+H]⁺ or [M−H]⁻ values with theoretical masses (e.g., C₁₅H₁₂ClNO: calc. 257.0608) .

- X-ray crystallography : For crystalline derivatives, SHELXL refinement provides bond lengths/angles and confirms stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste disposal : Segregate halogenated organic waste and consult certified waste management services .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does the position of the chloro substituent on the indole ring influence reactivity?

- Electronic effects : The 5-chloro group deactivates the indole ring, reducing electrophilic substitution at C3. Compare with 7-chloro derivatives, where steric hindrance may alter regioselectivity .

- Case study : In analogues like (7-chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol, the chloro position affects π-π stacking interactions in enzyme binding pockets .

Q. What challenges arise in crystallographic refinement of this compound using SHELX programs?

- Data quality : High-resolution (<1.0 Å) data is critical for resolving disordered methanol groups.

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, adjusting TWIN/BASF parameters .

- Validation tools : Check R-factor convergence (target: <5%) and residual electron density maps .

Q. How can computational modeling predict biological targets for this compound?

- Docking studies : Use MOE or AutoDock to simulate binding to enzymes (e.g., cytochrome P450 or kinase targets).

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations.

- ADMET prediction : Tools like SwissADME evaluate logP (target: 2–3) and blood-brain barrier penetration .

Q. What experimental strategies assess compound stability under varying pH and temperature?

-

Forced degradation studies :

Condition Method Analysis Acidic (0.1M HCl) Stir at 40°C for 24 hrs HPLC (C18 column) Oxidative (3% H₂O₂) Reflux for 6 hrs LC-MS for degradation products Photolytic Expose to UV light (ICH Q1B) UV-Vis spectroscopy

Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?

- Derivative synthesis : Introduce substituents (e.g., methyl, fluoro) at the phenyl or indole positions.

- Biological assays :

- Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.

- Key finding : Methanol derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced membrane permeability .

Tables

Q. Table 1. Synthetic Optimization of Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | NaH, DMF, 0°C → RT, 12 hrs | 65–75 | >95% |

| NaBH₄ Reduction | MeOH, 0°C, 2 hrs | 85–90 | >98% |

Q. Table 2. Comparative Biological Activity

| Derivative | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |

|---|---|---|

| Parent compound | 8.2 | 32.5 |

| 5-Fluoro analogue | 4.1 | 16.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.